2-Bromo-4-chloro-3-methylpyridine
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Overview
Description
2-Bromo-4-chloro-3-methylpyridine is a chemical compound used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 2-fluoro-4-methylpyridine as a starting material . Another method involves the use of 2-bromo-4-methylpyridine . The overall yield of these synthetic strategies is relatively low, ranging from 3.6% to 29.4% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C6H5BrClN . The InChI code for this compound is 1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the preparation of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . It can also be used in the synthesis of 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 206.47 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Schiff Base Formation : A Schiff base compound was synthesized by condensing 2-bromo-4-chloro-3-methylpyridine with 3-bromo-5-chlorosalicylaldehyde, demonstrating its utility in creating new compounds with potential antibacterial activities. The compound's structure was characterized using elemental analysis, IR spectra, and X-ray diffraction, indicating a trans configuration around the C=N double bond and nearly coplanar benzene and pyridine rings (Wang et al., 2008).
Halogen/Halogen Displacement : In research focusing on halogen exchange reactions, this compound was used to study the silyl-mediated displacement of halogens. This process facilitates the exchange of chlorine with bromine and iodine, offering a pathway to synthesize various halogenated pyridines, which are valuable in further chemical transformations (M. Schlosser & F. Cottet, 2002).
Copper(II) and Oxido-vanadium(IV) Complexes : A study on the synthesis, structural, and thermal analysis of copper(II) and oxido-vanadium(IV) complexes used this compound as a ligand. These complexes, characterized by various analytical methods, demonstrate the compound's role in forming coordination compounds with potential applications in catalysis and material science (R. Takjoo et al., 2013).
Chemical Reactions
Chemoselective Amination : The chemoselective functionalization of this compound through catalytic amination conditions was explored, demonstrating the compound's utility in selective bromide substitution reactions. This work showcases the potential of this compound in organic synthesis, particularly in the construction of nitrogen-containing heterocycles (Bryan W. Stroup et al., 2007).
Pyridine-Based Derivatives : The compound's role as a scaffold for the solid phase synthesis of pyridine-based derivatives was highlighted, indicating its significance in the development of synthetic libraries for medicinal chemistry and chemical biology research. This application underscores the adaptability of this compound in generating diverse chemical entities (P. Pierrat et al., 2005).
Safety and Hazards
2-Bromo-4-chloro-3-methylpyridine is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-bromo-4-chloro-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHMJZKBNKCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-46-8 |
Source
|
Record name | 2-bromo-4-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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